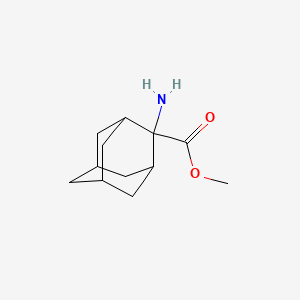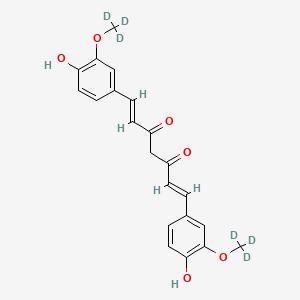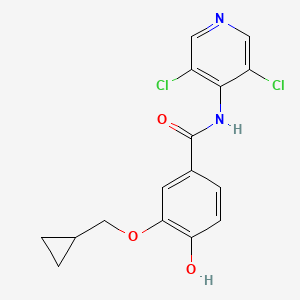
Methyl 2-aminoadamantane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-aminoadamantane-2-carboxylate is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties. Adamantane derivatives have been widely studied for their applications in drug delivery systems, surface recognition, and other biomedical applications
Mechanism of Action
Target of Action
Methyl 2-aminoadamantane-2-carboxylate, also known as 2-aminoadamantane, primarily targets the NMDA-subtype glutamate receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
The compound interacts with its targets by serving as a ligand for the NMDA-subtype glutamate receptors . It also shows mitoprotective properties by preventing the opening of the mitochondrial permeability transition (MPT) pore . Furthermore, it acts as a microtubule stabilizer, stimulating the polymerization of tubulin and microtubule-associated proteins .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits enzymes of the cholinesterase family, exhibiting higher inhibitory activity against butyrylcholinesterase (BChE), but having almost no effect on the activity of carboxylesterase . This inhibition can lead to increased levels of acetylcholine, a neurotransmitter, in the brain, potentially improving cognitive function.
Result of Action
The compound’s action results in several molecular and cellular effects. It can act as blockers of acetylcholinesterase (AChE)-induced β-amyloid aggregation . This property is particularly beneficial in the context of neurodegenerative disorders like Alzheimer’s disease, where β-amyloid plaques are a characteristic feature .
Biochemical Analysis
Biochemical Properties
Methyl 2-aminoadamantane-2-carboxylate is involved in various biochemical reactions
Cellular Effects
Some studies suggest that it may have antiviral effects against certain strains of influenza A .
Molecular Mechanism
Some studies suggest that it may interact with the M2 proton channel of influenza A viruses .
Temporal Effects in Laboratory Settings
Some studies suggest that it may have persistent in vitro efficacy against certain strains of influenza A
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-aminoadamantane-2-carboxylate typically involves the reaction of 2-aminoadamantane with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminoadamantane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
Methyl 2-aminoadamantane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a drug delivery agent due to its ability to cross biological membranes.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of new materials and surface recognition systems
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral drug with a similar adamantane structure.
Rimantadine: Another antiviral drug with structural similarities to adamantane derivatives.
Memantine: Used in the treatment of Alzheimer’s disease, also based on the adamantane scaffold.
Uniqueness
Methyl 2-aminoadamantane-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester and amino groups allow for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
methyl 2-aminoadamantane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-15-11(14)12(13)9-3-7-2-8(5-9)6-10(12)4-7/h7-10H,2-6,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLCEFLWZRKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2CC3CC(C2)CC1C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B588263.png)
![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)


![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)

